N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide - 1004439-82-0

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide

Catalog Number: EVT-2799828
CAS Number: 1004439-82-0
Molecular Formula: C18H15N7OS2
Molecular Weight: 409.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide (4)

  • Compound Description: This compound serves as a versatile precursor in synthesizing various heterocyclic compounds, including pyrazole, thiazole, 1,3,4-thiadiazole, and polysubstituted thiophene derivatives.
  • Relevance: This compound shares the core pyrazole ring structure with the target compound, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide. Additionally, both compounds feature a substituted acetamide group attached to the pyrazole moiety. The diverse reactivity of this compound highlights the potential for modifying and exploring different substituents on the pyrazole ring system, potentially leading to derivatives with interesting biological activities.

5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-ethoxyphthalimido-1,3,4-thiadiazol-2-amine (12)

  • Compound Description: This compound is a thiadiazole derivative synthesized from 2-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]hydrazine carbothioamide. While its biological activity isn't specifically mentioned, it belongs to a class known for its potential antimicrobial properties.
  • Relevance: Similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide, this compound contains both a pyrazole and a 1,3,4-thiadiazole ring in its structure. This highlights a recurring theme of combining these two heterocycles in the search for bioactive compounds.
  • Compound Description: This paper describes a series of 1,2-bis-sulfonamide derivatives designed to modulate chemokine receptors. Chemokine receptors are involved in various inflammatory and immune responses, making their modulators potential therapeutic targets.
  • Relevance: While not explicitly containing a pyrazole or 1,3,4-thiadiazole, this paper is relevant due to its exploration of diverse heterocyclic substitutions (like thienyl, pyrazolyl, isoxazolyl) on a central scaffold. This strategy mirrors the structural complexity observed in N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide and emphasizes the importance of exploring various heterocyclic combinations for biological activity.
  • Compound Description: This paper investigates pyrazole and triazole derivatives as potential kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, making them important drug targets for various diseases.
  • Relevance: This research aligns with the target compound, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide, by focusing on pyrazole-containing compounds as potential bioactive agents. The study highlights the significance of exploring diverse substituents on the pyrazole ring for modulating biological activity.

Properties

CAS Number

1004439-82-0

Product Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide

Molecular Formula

C18H15N7OS2

Molecular Weight

409.49

InChI

InChI=1S/C18H15N7OS2/c1-12-21-24-18(28-12)20-16(26)11-27-17-8-7-15(22-23-17)13-3-5-14(6-4-13)25-10-2-9-19-25/h2-10H,11H2,1H3,(H,20,24,26)

InChI Key

AQCOBSWHBBHFFE-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.